Icariin
Overview
Description
Synthesis Analysis
There are opportunities to synthesize various icariin analogues for biological and pharmacological investigations .Molecular Structure Analysis
Icariin’s molecular formula is C33H40O15 . Its 2D structure and Canonical SMILES (Simplified Molecular Input Line Entry System) have been identified .Physical And Chemical Properties Analysis
Icariin has a molecular weight of 676.66 and a CAS number of 489-32-7 . It is stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .Scientific Research Applications
Healthspan Extension in Mice
- Study Findings: Icariin has been shown to extend the healthspan and mean lifespan in mice. This is attributed to its ability to reduce oxidative stress and maintain genomic stability, as indicated by the induction of antioxidant proteins and a reduction in DNA double-stranded breaks (Zhang et al., 2015).
Therapeutic Effects and Molecular Mechanisms
- Research Progress: Icariin exhibits a range of therapeutic effects such as neuroprotection, sexual function improvement, anti-inflammation, anti-tumor, and anti-depression. Molecular mechanisms involve the intervention of various signaling pathways and the regulation of nuclear receptors (Chen et al., 2011).
Osteoblast Proliferation and Differentiation
- Bone Health: Icariin promotes osteoblast proliferation, differentiation, and mineralization. This effect is mediated through estrogen receptor-mediated ERK and JNK signal activation, contributing to bone health (Song et al., 2013).
Cartilage Tissue Engineering
- Cartilage Restoration: Research suggests that icariin can be a potential promoting compound for cartilage tissue engineering. It significantly up-regulates chondrogenic gene expressions and accelerates the formation of chondroid tissue, improving the restoration efficiency of osteochondral defects (Li et al., 2012).
Antidepressant Effects
- Mental Health: Icariin shows antidepressant-like effects in models of depression. Its mechanisms involve enhancing antioxidant status and anti-inflammatory effects on brain tissue, targeting pathways like NF-κB signaling and NLRP3-inflammasome/caspase-1/IL-1β axis (Liu et al., 2015).
Neurological Disease Applications
- Neuroprotection: Icariin has shown promise in treating neurological disorders like Alzheimer's, Parkinson's, and multiple sclerosis. Its molecular targets and therapeutic actions are based on anti-oxidative, anti-inflammatory, and neuroregulatory activities (Wang et al., 2021).
Osteoclast Formation Regulation
- Bone Disease Treatment: Icariin inhibits osteoclast formation, crucial for treating bone-related diseases. It regulates the RANKL-mediated TRAF6/NF-κB/ERK signaling pathway, highlighting its potential as a treatment for bone diseases (Kim et al., 2018).
Activation of Quiescent Neural Stem Cells
- Aging and Cognitive Function: Icariin improves cognitive deficits in aging rats and activates quiescent neural stem cells in the hippocampus, suggesting its potential to prevent or delay age-related cognitive degeneration (Wu et al., 2012).
Pharmacokinetics and Metabolism
- Drug Metabolism: The pharmacokinetics, tissue distribution, and metabolism of icariin have been studied in rats, providing valuable insights into its in vivo disposition and the mechanism of its biological response (Xu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJALUIVHRYQQB-XLRXWWTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964133 | |
Record name | Icariin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Icariin | |
CAS RN |
489-32-7 | |
Record name | Icariin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=489-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icariin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icariin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12052 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Icariin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICARIIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM47R2QSQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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